D-Threonine, N-acetyl-

Vue d'ensemble

Description

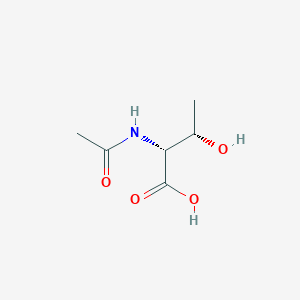

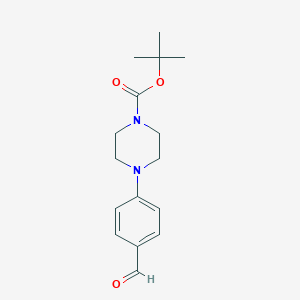

“D-Threonine, N-acetyl-” is a non-proteinogenic amino acid that is widely used in scientific research. It is a derivative of threonine, an essential amino acid that is involved in protein synthesis and various metabolic processes in the human body. The molecular formula of “D-Threonine, N-acetyl-” is C6H11NO4 .

Synthesis Analysis

“D-Threonine, N-acetyl-” can be synthesized by D-threonine aldolase, an enzyme that belongs to the glycine-dependent aldolases . This enzyme catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine and/or D-allo-threonine . The conversion and Cβ-stereoselectivity of this reaction are dramatically influenced by the reaction temperature, co-solvent, amount of enzyme, and reaction time .Molecular Structure Analysis

The molecular structure of “D-Threonine, N-acetyl-” consists of 2 defined stereocentres . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .Chemical Reactions Analysis

“D-Threonine, N-acetyl-” is involved in the reversible aldol reaction of glycine and acetaldehyde, catalyzed by D-threonine aldolase . This reaction can be influenced by various factors such as reaction temperature, co-solvent, amount of enzyme, and reaction time .Physical And Chemical Properties Analysis

“D-Threonine, N-acetyl-” has a molecular formula of C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .Applications De Recherche Scientifique

Threonine Catabolism in Mouse Embryonic Stem Cells : Threonine, a key component in cell metabolism, is critical for the rapid growth of mouse embryonic stem cells. This amino acid is metabolically converted to generate glycine and acetyl-CoA, which in turn support high-flux metabolic states in these cells, akin to rapidly dividing bacterial cells (Wang et al., 2009).

N-Terminal Acetylation in Protein Degradation : N-terminal acetylation of amino acids like threonine creates specific degradation signals in proteins. This post-translational modification plays a significant role in regulating protein turnover within cells, influencing physiological processes (Hwang et al., 2010).

Predicting Acetyl Threonine in Protein Sites : The prediction of N-acetyl threonine sites in protein sequences is important due to its involvement in various cellular functions and diseases. A model using Chou's Pseudo Amino Acid Composition (PseAAc) was proposed for this prediction, demonstrating high accuracy and relevance in disease research (Naseem, 2021).

Threonine as a Carbon Source for Escherichia coli : Threonine can serve as a sole carbon and energy source for certain Escherichia coli mutants, demonstrating its metabolic versatility and potential applications in microbial biotechnology (Chan & Newman, 1981).

D-Threonine Aldolase Enzyme Activity : D-Threonine aldolase, an enzyme from Arthrobacter sp., plays a crucial role in breaking down D-threonine into glycine and acetaldehyde. This enzyme's unique specificity and catalytic properties have potential applications in biochemical research and biotechnology (Kataoka et al., 1997).

Enhancing L-Threonine Production in Escherichia coli : Overexpressing specific genes in Escherichia coli can significantly increase L-threonine production. This finding has implications for industrial biotechnology, especially in the production of amino acids for various applications (Wang et al., 2019).

Threonine Metabolism's Influence on Histone Methylation : In mouse embryonic stem cells, threonine metabolism affects histone methylation, linking metabolic pathways to epigenetic changes. This discovery is significant in understanding stem cell biology and differentiation (Shyh‐Chang et al., 2013).

N-Terminal Acetylation's Role in Protein Complexes : N-terminal acetylation of amino acids like threonine enhances their role in protein-protein interactions. This finding has implications for understanding cellular protein interactions and signaling pathways (Scott et al., 2011).

Propriétés

IUPAC Name |

(2R,3S)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453757 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Threonine, N-acetyl- | |

CAS RN |

197302-88-8 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)